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An In-depth Technical Guide on the Spectroscopic Data of 2-Hydroxy-5-methylbenzaldehyde

Introduction
2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde or 2,5-

cresotaldehyde, is an organic compound with the chemical formula C₈H₈O₂.[1][2][3][4][5] Its

molecular weight is approximately 136.15 g/mol .[1][2][3][4][5] This compound is a derivative of

benzaldehyde with a hydroxyl and a methyl group substituted on the benzene ring. Due to its

functional groups, it serves as a valuable intermediate in the synthesis of various more complex

molecules in the pharmaceutical and chemical industries. Accurate spectroscopic

characterization is crucial for its identification, purity assessment, and structural elucidation in

research and development settings. This guide provides a comprehensive overview of its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with detailed experimental protocols.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Hydroxy-5-
methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by observing the magnetic properties of atomic nuclei.
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¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Note: While specific peak assignments were not available in the initial search, typical chemical

shifts for similar aromatic aldehydes can be predicted. The aldehyde proton (CHO) would

appear far downfield in the ¹H NMR spectrum (around 9.5-10.5 ppm). The aromatic protons

would be in the range of 6.8-7.5 ppm, and the methyl protons would be around 2.3 ppm. In the

¹³C NMR spectrum, the carbonyl carbon of the aldehyde would be highly deshielded (around

190 ppm), aromatic carbons would be in the 115-160 ppm region, and the methyl carbon would

be around 20 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. This provides information about the functional groups

present.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad O-H stretch (phenolic)

~3050-3000 Medium C-H stretch (aromatic)

~2920-2850 Medium C-H stretch (aldehyde)

~1665 Strong C=O stretch (aldehyde)

~1600, 1480 Medium-Strong C=C stretch (aromatic ring)

~1280 Strong C-O stretch (phenol)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

m/z Relative Intensity Assignment

136 High [M]⁺ (Molecular Ion)

135 High [M-H]⁺

107 Medium [M-CHO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, accurately weigh approximately 5-25 mg of 2-Hydroxy-5-
methylbenzaldehyde. For ¹³C NMR, a higher concentration of 20-50 mg may be required.

[6]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean vial.[6][7] Ensure complete dissolution, using gentle vortexing
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or sonication if necessary.[6]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.[7]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.[8][9]

Cap the NMR tube securely.[7]

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.[6]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[6]

Tune and match the probe to the desired nucleus (¹H or ¹³C).[6]

Set the appropriate acquisition parameters (e.g., number of scans, spectral width,

relaxation delay) and acquire the spectrum.[6]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of solid 2-Hydroxy-5-methylbenzaldehyde in

a few drops of a volatile solvent like methylene chloride or acetone.[10]

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[10] If the resulting peaks are too weak, another drop of the solution can be added

and dried.[10]

Data Acquisition:
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Place the salt plate in the sample holder of the FT-IR spectrometer.[10]

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. The instrument's software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

After analysis, clean the salt plate with a dry solvent (e.g., acetone) and return it to a

desiccator.[10][11]

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Impact - EI):

Introduce a small amount of the sample into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).[12][13]

In the ion source, the sample is vaporized in a high vacuum.[12]

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), which ejects an electron from the molecule to form a radical cation (the molecular

ion).[12][13][14]

Mass Analysis and Detection:

The newly formed ions, including the molecular ion and any fragment ions, are

accelerated by an electric field into the mass analyzer.[12][13]

The mass analyzer, often a magnetic sector or a quadrupole, separates the ions based on

their mass-to-charge (m/z) ratio.[12][13]

A detector at the end of the analyzer records the abundance of each ion at a specific m/z

value.[12][13] The most abundant ion is designated as the base peak with a relative

intensity of 100%.[13][14]

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Spectroscopic Analysis Workflow for 2-Hydroxy-5-methylbenzaldehyde

1. Sample Preparation

2. Data Acquisition

3. Data Analysis & Interpretation

2-Hydroxy-5-methylbenzaldehyde

Dissolve in appropriate solvent
(e.g., Deuterated solvent for NMR,

volatile solvent for IR)

Vaporize in vacuum
(for MS)

Filter to remove particulates
(for NMR)

Deposit on salt plate
(for IR)

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

¹H & ¹³C NMR Spectra
(Chemical Shift, Integration,

Multiplicity)

IR Spectrum
(Absorption Bands,
Functional Groups)

Mass Spectrum
(Molecular Ion Peak,

Fragmentation Pattern)

Structural Elucidation
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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